2-bromo-N-(2,5-dimethoxyphenyl)butanamide 2-bromo-N-(2,5-dimethoxyphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 451460-06-3
VCID: VC2348446
InChI: InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
SMILES: CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol

2-bromo-N-(2,5-dimethoxyphenyl)butanamide

CAS No.: 451460-06-3

Cat. No.: VC2348446

Molecular Formula: C12H16BrNO3

Molecular Weight: 302.16 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(2,5-dimethoxyphenyl)butanamide - 451460-06-3

Specification

CAS No. 451460-06-3
Molecular Formula C12H16BrNO3
Molecular Weight 302.16 g/mol
IUPAC Name 2-bromo-N-(2,5-dimethoxyphenyl)butanamide
Standard InChI InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
Standard InChI Key XUOODXCLIQSWQY-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br
Canonical SMILES CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br

Introduction

Synthesis Methods and Approaches

The synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide typically involves a sequential approach with two primary stages: bromination and amidation. These reactions must be carefully controlled to ensure high yield and purity of the final product.

Bromination Process

The bromination step typically begins with butanoic acid or a butanoic acid derivative, which undergoes α-bromination to introduce the bromine atom at the second carbon position. This reaction can be accomplished using various brominating agents such as molecular bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃), or using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The reaction conditions must be carefully controlled to ensure selectivity for the alpha position and to minimize side reactions. The bromination typically proceeds through a radical mechanism when NBS is used, or through an acid catalyzed mechanism when using molecular bromine. The progress of this step is monitored using thin-layer chromatography (TLC) to confirm the formation of the α-brominated intermediate.

Amidation Reaction

Following successful bromination, the next step involves the formation of the amide bond between the α-brominated butanoic acid derivative and 2,5-dimethoxyphenylamine. This amidation reaction can be accomplished through several methods, including:

  • Conversion of the α-brominated butanoic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with 2,5-dimethoxyphenylamine

  • Direct coupling of the α-brominated butanoic acid with 2,5-dimethoxyphenylamine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)

  • Utilizing activated esters of the α-brominated butanoic acid, which can then react with 2,5-dimethoxyphenylamine

The choice of method depends on factors including scale, available reagents, desired purity, and potential side reactions. The reaction progress is monitored using TLC, and the final product is typically purified using recrystallization or column chromatography.

Purification Techniques

The purification of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide is critical to obtain a high-purity product suitable for further applications. Common purification methods include:

Purification MethodDescriptionAdvantagesLimitations
RecrystallizationDissolution in hot solvent followed by controlled coolingSimple process, high purityMaterial loss, may require multiple cycles
Column ChromatographySeparation based on interaction with stationary phaseHigh resolution separationTime-consuming, solvent-intensive
Preparative HPLCHigh-performance liquid chromatography at preparative scaleVery high purityExpensive, specialized equipment needed
Filtration and WashingRemoval of insoluble impurities and washing with appropriate solventsQuick and straightforwardLimited purification capacity

The specific method chosen depends on the scale of synthesis, required purity, available equipment, and the nature of potential impurities present in the crude product.

Chemical Reactions and Reactivity

2-bromo-N-(2,5-dimethoxyphenyl)butanamide can participate in various chemical reactions, primarily due to the reactivity of the alpha-bromo functionality and the amide group. Understanding these reactions is essential for utilizing the compound in organic synthesis and drug development.

Nucleophilic Substitution Reactions

Applications in Scientific Research

2-bromo-N-(2,5-dimethoxyphenyl)butanamide has several important applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.

Synthetic Chemistry Applications

In synthetic organic chemistry, 2-bromo-N-(2,5-dimethoxyphenyl)butanamide serves as a valuable building block for constructing more complex molecules. The presence of the reactive alpha-bromo functionality allows for further derivatization through various transformations, enabling the synthesis of structurally diverse compounds. This versatility makes the compound particularly useful in divergent synthesis strategies, where a common intermediate is transformed into multiple different products.

Researchers often utilize this compound in the development of synthetic methodologies, where it serves as a model substrate for testing new reaction conditions, catalysts, or synthetic approaches. The presence of both the alpha-bromo group and the amide functionality provides multiple reactive sites that can be selectively targeted depending on the reaction conditions employed.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, 2-bromo-N-(2,5-dimethoxyphenyl)butanamide and its derivatives are investigated for potential biological activities and therapeutic applications. The 2,5-dimethoxyphenyl moiety is a structural feature found in several bioactive compounds, making this molecule of interest for developing new pharmaceutical agents.

The compound may serve as a starting point for structure-activity relationship (SAR) studies, where systematic modifications are made to the basic structure to identify derivatives with enhanced biological activity or improved pharmacokinetic properties. These modifications might include substituting the bromine with other functional groups or altering the substituents on the phenyl ring.

Comparison with Related Compounds

Comparing 2-bromo-N-(2,5-dimethoxyphenyl)butanamide with structurally related compounds provides valuable insights into the effects of structural modifications on chemical properties and biological activities. This comparative analysis helps in understanding structure-activity relationships and guides the design of new derivatives with improved properties.

Structural Analogues and Their Properties

Several compounds share structural similarities with 2-bromo-N-(2,5-dimethoxyphenyl)butanamide, differing in the substitution pattern on the phenyl ring, the nature of the halogen, or the length of the alkyl chain. The table below compares some of these structural analogues:

CompoundMolecular FormulaStructural DifferencesNotable Properties
2-bromo-N-(2,5-dimethoxyphenyl)butanamideC12H16BrNO3Reference compoundAlpha-bromo amide with 2,5-dimethoxy substitution
2-bromo-N-(4-fluorophenyl)-N-methylpropanamideC11H13BrFNOFluorophenyl group, N-methyl substitution, propyl vs. butylDifferent electronic properties due to fluoro substitution
2-bromo-N-(3-chloro-4-methoxyphenyl)butanamideC11H13BrClNO2Chloro and single methoxy substitutionAltered electron distribution in aromatic ring
2-bromo-N-(2,6-dimethylphenyl)butanamideC12H16BrNODimethyl vs. dimethoxy substitutionDifferent steric and electronic properties

These structural variations can significantly impact chemical reactivity, solubility, binding affinity to biological targets, and pharmacokinetic properties. For example, the replacement of methoxy groups with methyl groups would reduce hydrogen bonding capacity but maintain steric bulk, potentially affecting the compound's interaction with biological receptors.

Functional Derivatives and Their Applications

Functional derivatives of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide, where the bromine is replaced with other functional groups, offer expanded applications in various fields. Some important functional derivatives include:

  • Amino derivatives: Replacing bromine with an amino group can create compounds with different hydrogen bonding patterns and reduced reactivity

  • Azido derivatives: Introducing an azido group enables click chemistry applications and bioorthogonal labeling

  • Thiol derivatives: Sulfur-containing analogues may exhibit different biological activities and metal-binding properties

  • Alkoxy derivatives: Replacement with alkoxy groups can tune the compound's polarity and membrane permeability

Each of these derivatives presents unique chemical properties and potential applications in synthetic chemistry, medicinal chemistry, or materials science.

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